molecular formula C12H17NO2 B1399891 [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine CAS No. 1341809-97-9

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine

Cat. No. B1399891
CAS RN: 1341809-97-9
M. Wt: 207.27 g/mol
InChI Key: IDNWWUOFWVTRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine” is a chemical compound with the CAS number 1341809-97-9 . It is available for purchase from various scientific suppliers .

Scientific Research Applications

Chiral Synthesis

  • A study outlines the preparation of a chiral intermediate, specifically (S)-1-Cyclopropyl-2-methoxyethanamine, which is crucial for synthesizing a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. This process involved a chemoenzymatic route using leucine dehydrogenase from Thermoactinomyces intermedius and other enzymatic methods (Parker et al., 2012).

Photopolymerization Reactivity

  • Bis(4-methoxybenzoyl)diethylgermane (BMDG) was used for the photopolymerization of vinylcyclopropanes (VCPs), showing significantly higher reactivity compared to traditional photoinitiator systems. This study may contribute to understanding the role of cyclopropyl groups in photopolymerization (Catel et al., 2016).

Cyclopropylation Methods

  • A method was developed for cyclopropylating amines, leading to the synthesis of mono- and dicyclopropylamines. This method proved efficient even for sterically hindered compounds, expanding the potential for synthesizing complex cyclopropylamines (Gillaspy et al., 1995).

Lanthanide Complexes

  • Research on N4O3 amine phenol ligands, including those with methoxy groups, revealed insights into their synthesis and the creation of lanthanide complexes. These findings are relevant to the synthesis and application of complex organic compounds involving methoxy and cyclopropyl groups (Liu et al., 1993).

Palladium-Catalyzed Amination

  • A study detailed the synthesis of compounds involving cyclopropyl and arylamino groups through palladium-catalyzed amination. This research contributes to the field of organic synthesis, particularly in creating compounds with cyclopropyl and phenoxy units (Al-taweel et al., 2019).

properties

IUPAC Name

1-cyclopropyl-2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-8-12(13)9-2-3-9/h4-7,9,12H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNWWUOFWVTRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Reactant of Route 2
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Reactant of Route 3
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Reactant of Route 4
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Reactant of Route 5
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
Reactant of Route 6
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.